molecular formula C9H10Cl2N2O B12997419 4,6-Dichloro-2-(tetrahydro-2H-pyran-2-yl)pyrimidine

4,6-Dichloro-2-(tetrahydro-2H-pyran-2-yl)pyrimidine

Cat. No.: B12997419
M. Wt: 233.09 g/mol
InChI Key: JDKWTOASCFJPCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dichloro-2-(tetrahydro-2H-pyran-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with two chlorine atoms at positions 4 and 6, and a tetrahydro-2H-pyran-2-yl group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-(tetrahydro-2H-pyran-2-yl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with tetrahydro-2H-pyran-2-yl derivatives under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(tetrahydro-2H-pyran-2-yl)pyrimidine involves its interaction with specific molecular targets. The chlorine atoms and the tetrahydro-2H-pyran-2-yl group play crucial roles in its binding affinity and activity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 4,6-Dichloro-2-(tetrahydro-2H-pyran-2-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H10Cl2N2O

Molecular Weight

233.09 g/mol

IUPAC Name

4,6-dichloro-2-(oxan-2-yl)pyrimidine

InChI

InChI=1S/C9H10Cl2N2O/c10-7-5-8(11)13-9(12-7)6-3-1-2-4-14-6/h5-6H,1-4H2

InChI Key

JDKWTOASCFJPCP-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)C2=NC(=CC(=N2)Cl)Cl

Origin of Product

United States

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